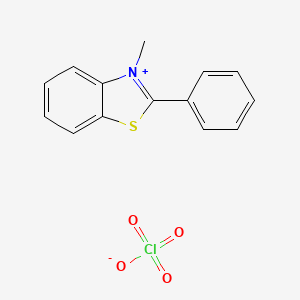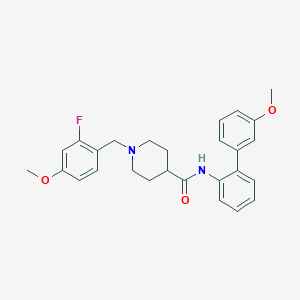![molecular formula C16H14ClN3OS2 B4965671 6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4965671.png)
6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a member of the imidazo[2,1-b][1,3]thiazole family, which has been extensively studied due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms, including:
1. Inhibition of cell proliferation: 6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
2. Inhibition of protein synthesis: This compound has also been reported to inhibit protein synthesis by targeting the ribosome.
3. Inhibition of enzyme activity: Studies have suggested that 6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole may inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole are diverse and depend on the specific research application. Some of the reported effects of this compound include:
1. Induction of apoptosis: 6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
2. Inhibition of angiogenesis: This compound has also been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
3. Reduction of inflammation: 6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole in lab experiments is its diverse biological activities, which make it a promising candidate for various research applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for research on 6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole. Some of the possible directions include:
1. Investigation of the structure-activity relationship of this compound to identify more potent derivatives.
2. Exploration of the potential of this compound as a lead compound for drug development.
3. Investigation of the mechanism of action of this compound to gain a better understanding of its biological activities.
4. Development of novel drug delivery systems to improve the efficacy and safety of this compound.
Conclusion:
6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole is a promising compound that has gained significant attention in the scientific community due to its diverse biological activities. This compound has potential applications in various research fields, including cancer, inflammation, and infectious diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a lead compound for drug development.
Synthesis Methods
The synthesis of 6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole has been reported in the literature. The most common method involves the reaction of 2-chloroaniline with thioamide in the presence of a base, followed by the reaction with 4-morpholinecarboxylic acid chloride to form the final product. The purity and yield of the compound can be improved by various purification methods such as column chromatography and recrystallization.
Scientific Research Applications
6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole has been shown to exhibit a wide range of biological activities, making it a promising candidate for various research applications. Some of the potential applications of this compound include:
1. Anti-cancer activity: Studies have shown that 6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
2. Anti-inflammatory activity: This compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Anti-bacterial activity: 6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole has been reported to exhibit antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
4. Anti-fungal activity: This compound has also been shown to possess anti-fungal activity against various fungal strains, including Candida albicans.
properties
IUPAC Name |
[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS2/c17-12-4-2-1-3-11(12)13-9-20-14(10-23-16(20)18-13)15(21)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZANWOYHRGXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide](/img/structure/B4965590.png)
![4'-[2-(3,4-dimethoxyphenyl)ethyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4965603.png)
![4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4965620.png)
![4-(4-methoxy-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4965634.png)
![6-amino-2-ethyl-8-[4-(methylthio)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B4965642.png)
![N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4965648.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4965664.png)

![4-fluoro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B4965679.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4965686.png)

![N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B4965696.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4965702.png)
![methyl {2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B4965706.png)